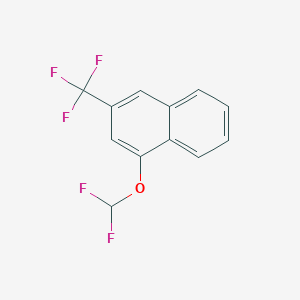
1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluorometoxi)-3-(trifluorometil)naftaleno es un compuesto orgánico caracterizado por la presencia de grupos difluorometoxi y trifluorometil unidos a un anillo de naftaleno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Un método común es la trifluorometilación radical de derivados de naftaleno, que se puede lograr utilizando reactivos como la fenilsulfona trifluorometil bajo irradiación de luz visible . El grupo difluorometoxi se puede introducir mediante reacciones de sustitución nucleófila utilizando agentes difluorometilantes .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(Difluorometoxi)-3-(trifluorometil)naftaleno sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados de naftoquinona.
Reducción: Las reacciones de reducción pueden convertir el grupo trifluorometil en un alcohol trifluorometil.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de naftaleno, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio en disolventes anhidros.
Sustitución: Agentes halogenantes como bromo o cloro, y nucleófilos como aminas o tioles.
Productos Principales:
Oxidación: Derivados de naftoquinona.
Reducción: Derivados de alcohol trifluorometil.
Sustitución: Varios derivados de naftaleno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-(Difluorometoxi)-3-(trifluorometil)naftaleno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos orgánicos fluorados más complejos.
Biología: Se investiga su potencial como molécula bioactiva en el descubrimiento y desarrollo de fármacos.
Medicina: Se explora su potencial propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas únicas
Mecanismo De Acción
El mecanismo de acción de 1-(Difluorometoxi)-3-(trifluorometil)naftaleno involucra su interacción con objetivos moleculares específicos y vías. El grupo trifluorometil puede mejorar la lipofilia del compuesto, permitiéndole penetrar fácilmente las membranas celulares e interactuar con objetivos intracelulares. El grupo difluorometoxi puede influir en la afinidad de unión del compuesto a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos .
Compuestos Similares:
- 1-(Difluorometoxi)-5-(trifluorometil)naftaleno
- 1-(Trifluorometoxi)-3-(trifluorometil)naftaleno
- 1-(Difluorometoxi)-3-(difluorometil)naftaleno
Singularidad: 1-(Difluorometoxi)-3-(trifluorometil)naftaleno es único debido a la posición específica de los grupos difluorometoxi y trifluorometil en el anillo de naftaleno. Esta posición puede influir significativamente en la reactividad química y la actividad biológica del compuesto, lo que lo hace distinto de otros compuestos similares .
Comparación Con Compuestos Similares
- 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene
- 1-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene
- 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
Uniqueness: 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and trifluoromethyl groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H7F5O |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clave InChI |
OZYPAVKKFGNLIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


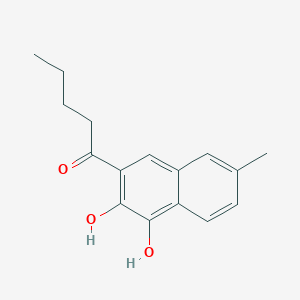
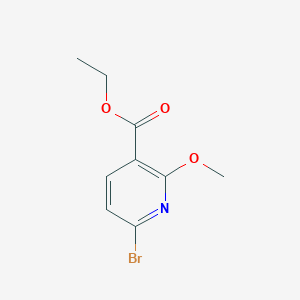

![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)


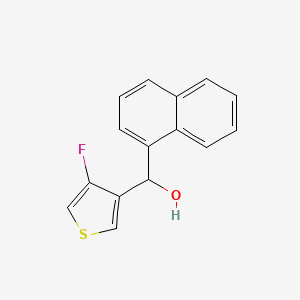


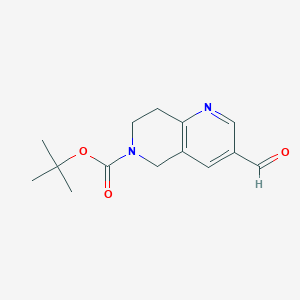

![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)


